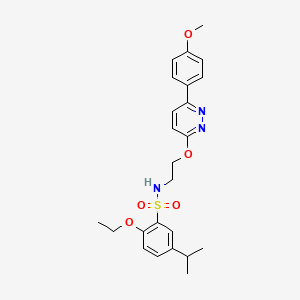![molecular formula C21H20ClNO2 B2489534 (2Z)-2-({4-[(2-chlorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one CAS No. 865660-02-2](/img/structure/B2489534.png)
(2Z)-2-({4-[(2-chlorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of azabicyclooctane derivatives typically involves complex organic reactions, including base-catalyzed condensation and reduction processes. For example, the base-catalyzed reaction of dichlorobenzaldehyde with 1-azabicyclo[2.2.2]octan-3-one, followed by reduction, was used to prepare derivatives like rac-(Z)-2-(2,4-dichlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-ol, demonstrating the versatility of synthetic methods for these compounds (Sonar, Parkin, & Crooks, 2007).
Molecular Structure Analysis
The molecular structure of azabicyclooctane derivatives is often characterized by X-ray crystallography, revealing specific geometric configurations and intramolecular interactions. For instance, the analysis of similar compounds shows the presence of intermolecular hydrogen bonds and specific conformations stabilized by weak interactions, which are crucial for understanding the molecule's behavior in biological systems (Wu, Guo, Zhang, & Xia, 2015).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including Michael-type additions and cycloadditions, which are essential for modifying their structure and enhancing their biological activity. For example, the synthesis of 2-azabicyclo[3.2.1]oct-3-enes demonstrates the reactivity of these molecules towards nucleophiles and electrophiles, allowing for the introduction of new functional groups (Gregory, Bullock, & Chen, 1985).
Physical Properties Analysis
The physical properties of azabicyclooctane derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are critical for the compound's formulation and application in biological systems. While specific data on the compound are not available, studies on similar molecules provide insights into how structural variations affect these physical characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are determined by the functional groups present in the molecule. Azabicyclooctane derivatives exhibit a range of activities, including potential antimicrobial and analgesic effects, underscoring the importance of chemical modifications to achieve desired biological outcomes (Takeda, Inoue, Noguchi, Honma, & Kawamori, 1977).
科学的研究の応用
Anticancer Drug Research
A study discussed the search for new anticancer drugs that exhibit high tumor specificity and less toxicity to normal cells, particularly keratinocytes. Among various compounds studied, those with specific structural features induced apoptotic cell death in oral squamous cell carcinoma cell lines, highlighting the importance of molecular size and lipophilicity in determining tumor specificity. Such research emphasizes the potential of structurally unique compounds for targeted cancer therapy (Sugita et al., 2017).
Heterocyclic Compound Synthesis
The chemistry of certain scaffolds, like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, was reviewed for their role in synthesizing a wide range of heterocyclic compounds. This demonstrates the utility of complex organic compounds in creating new molecules with potential applications in medicinal chemistry and drug design (Gomaa & Ali, 2020).
Pharmacophoric Groups in Drug Design
Research into arylcycloalkylamines, a key pharmacophoric group, shows how specific structural elements can enhance the potency and selectivity of compounds targeting D2-like receptors. This underlines the critical role of pharmacophoric groups in designing agents with specific therapeutic targets (Sikazwe et al., 2009).
Environmental Toxicity and Degradation
Studies on environmental pollutants, such as chlorophenols and their derivatives, reveal insights into the toxicity, degradation, and impact of chemical compounds on the environment. This research is essential for understanding how synthetic compounds can affect ecosystems and for developing safer chemical practices (Bedoux et al., 2012).
特性
IUPAC Name |
(2Z)-2-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c22-19-4-2-1-3-17(19)14-25-18-7-5-15(6-8-18)13-20-21(24)16-9-11-23(20)12-10-16/h1-8,13,16H,9-12,14H2/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCXUAHTTDQGRT-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C/C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-({4-[(2-chlorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2489451.png)
![3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-1-phenylurea](/img/structure/B2489452.png)
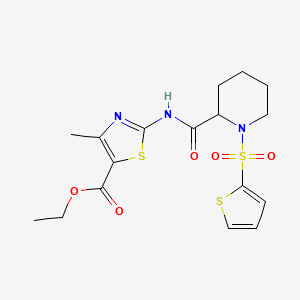

![2-(7-methoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2489456.png)
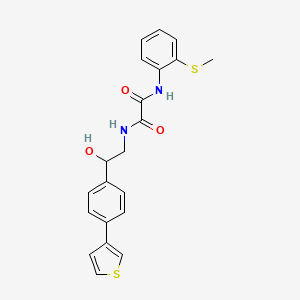
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2489459.png)
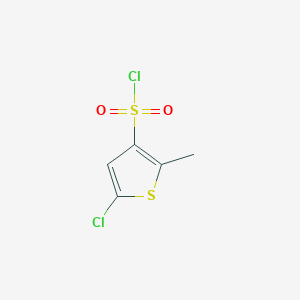
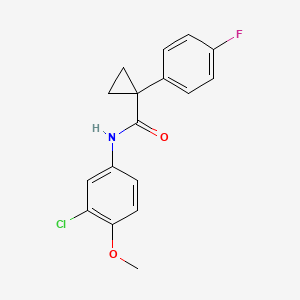
![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489464.png)
![3-Butyl-8-(2-chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2489470.png)
